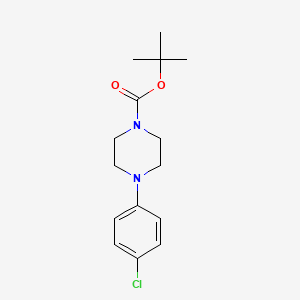

叔丁基4-(4-氯苯基)哌嗪-1-羧酸酯

描述

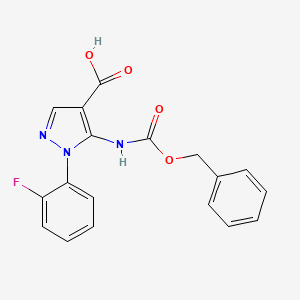

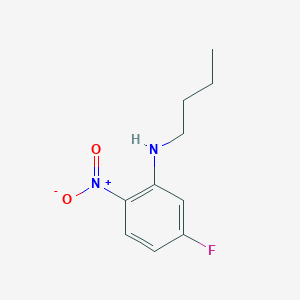

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves modified approaches that allow for the introduction of various substituents onto the piperazine ring. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, which is indicative of the synthetic strategies employed for such compounds . Another synthesis method involves a condensation reaction between carbamimide and a substituted benzoic acid, utilizing reagents such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . These methods highlight the versatility and adaptability of synthetic routes to produce tert-butyl piperazine-1-carboxylate derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is often confirmed by spectroscopic methods and single-crystal X-ray diffraction (XRD) studies. For example, one derivative crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal . Another derivative's asymmetric unit contained two independent molecules with the piperazine ring adopting a chair conformation . These structural analyses are crucial for understanding the conformation and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For instance, the synthesis of a derivative with a nitrophenyl group involved a simple low-cost amination reaction . Another derivative was synthesized through steps including acylation, sulfonation, and substitution, demonstrating the reactivity of the piperazine ring and its ability to be functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. Spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are typically used to characterize these compounds . Additionally, density functional theory (DFT) calculations, molecular electrostatic potential, and frontier molecular orbitals studies can reveal some physicochemical properties of the compounds, such as electronic distribution and reactivity . These analyses are essential for predicting the behavior of these compounds in various environments and for their potential applications in pharmaceuticals.

科学研究应用

合成和结构表征

研究人员专注于合成叔丁基哌嗪-羧酸酯的各种衍生物,并通过 X 射线衍射、核磁共振光谱和质谱等技术表征其结构。例如,叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和表征突出了其分子结构,该结构由单晶 XRD 数据证实,并考察了其弱 C‒H···O 分子间相互作用和芳香 π–π 堆积相互作用,这些相互作用产生了三维结构。这项研究还探讨了其适度的抗菌和驱虫活性 (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。

生物学评价

已经合成并评估了各种叔丁基哌嗪-羧酸酯衍生物的生物活性。研究包括它们的抗菌、抗真菌和防腐性能。例如,对新型杂环化合物叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯的研究表明,它在 1M HCl 溶液中作为碳钢的缓蚀剂具有潜力,在 25 ppm 时表现出 91.5% 的抑制效率。这表明分子在金属表面上具有强烈且自发的吸附作用,这可以在工业应用中提供保护作用 (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021)。

分子结构见解

通过晶体学对叔丁基哌嗪-羧酸酯衍生物的分子结构进行详细研究,可以深入了解其化学性质和潜在应用。例如,报道了叔丁基4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-羧酸酯的晶体和分子结构,突出了其在单斜空间群中的结晶,并详细说明了这种哌嗪-羧酸酯的典型键长和键角 (Mamat, Flemming, & Köckerling, 2012)。

防腐行为

研究了叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在酸性环境中保护碳钢的防腐行为。该化合物显示出显着的抑制效率,这归因于其在金属表面上的强吸附能力。此类研究为开发用于工业应用的新型缓蚀剂提供了宝贵的见解 (Praveen 等人,2021)。

安全和危害

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

属性

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJPILHSLHTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)